7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thiophene ring, an oxadiazole ring, and an indolizine core. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl precursor using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted under nucleophilic conditions, such as with strong nucleophiles like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, alkyl halides
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Reduced oxadiazole derivatives
Substitution: Various alkylated derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings.
Mechanism of Action
The mechanism of action of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-8-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one: Similar structure but with a thiophene ring at a different position.
7-methoxy-8-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one: Similar structure but with a furan ring instead of a thiophene ring.
7-methoxy-8-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, thiophene ring, oxadiazole ring, and indolizine core in a single molecule provides a unique platform for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
7-methoxy-8-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-7-12(19)18-5-2-3-10(18)13(11)15-16-14(17-21-15)9-4-6-22-8-9/h4,6-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVUZLBNHZFENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.